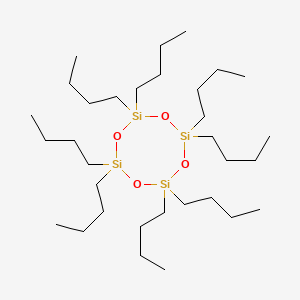
(E)-N-(4-(phenyldiazenyl)phenyl)-4-tosylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(4-(phenyldiazenyl)phenyl)-4-tosylbutanamide is an organic compound characterized by the presence of a phenyldiazenyl group and a tosyl group attached to a butanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(phenyldiazenyl)phenyl)-4-tosylbutanamide typically involves the following steps:
Diazotization: The starting material, aniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable aromatic compound to form the phenyldiazenyl derivative.
Amidation: The phenyldiazenyl derivative is reacted with 4-tosylbutanoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(E)-N-(4-(phenyldiazenyl)phenyl)-4-tosylbutanamide can undergo various chemical reactions, including:
Oxidation: The phenyldiazenyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The phenyldiazenyl group can be reduced to form aniline derivatives.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted butanamides.
科学研究应用
(E)-N-(4-(phenyldiazenyl)phenyl)-4-tosylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of (E)-N-(4-(phenyldiazenyl)phenyl)-4-tosylbutanamide involves its interaction with specific molecular targets. The phenyldiazenyl group can undergo photoisomerization, leading to changes in the compound’s conformation and reactivity. This property is exploited in applications such as photoresponsive materials and molecular switches.
相似化合物的比较
Similar Compounds
(E)-4-(phenyldiazenyl)phenol: Similar in structure but lacks the tosyl and butanamide groups.
(E)-2-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide: Contains a chloro and benzamide group instead of the tosyl and butanamide groups.
(E)-4-(phenyldiazenyl)aniline: Similar in structure but lacks the tosyl and butanamide groups.
Uniqueness
(E)-N-(4-(phenyldiazenyl)phenyl)-4-tosylbutanamide is unique due to the presence of both the phenyldiazenyl and tosyl groups, which confer distinct chemical and physical properties
属性
CAS 编号 |
1006765-25-8 |
|---|---|
分子式 |
C23H23N3O3S |
分子量 |
421.5 g/mol |
IUPAC 名称 |
4-(4-methylphenyl)sulfonyl-N-(4-phenyldiazenylphenyl)butanamide |
InChI |
InChI=1S/C23H23N3O3S/c1-18-9-15-22(16-10-18)30(28,29)17-5-8-23(27)24-19-11-13-21(14-12-19)26-25-20-6-3-2-4-7-20/h2-4,6-7,9-16H,5,8,17H2,1H3,(H,24,27) |
InChI 键 |
JCWPQGYBXYPNMG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(3,5-dichlorophenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B14132080.png)




![10-[4-(Trifluoromethyl)phenyl]-10H-phenoxazine](/img/structure/B14132089.png)



![1-[5-(3-Azidopropyl)thiophen-2-yl]ethan-1-one](/img/structure/B14132130.png)

![(4-(Benzo[b]thiophen-3-yl)phenyl)methanol](/img/structure/B14132136.png)
